molecular formula C22H23NO4 B6281205 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid CAS No. 683220-37-3

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid

Cat. No.: B6281205
CAS No.: 683220-37-3
M. Wt: 365.4
InChI Key:
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Description

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid is a complex organic compound with the molecular formula C22H23NO4. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to an acetic acid moiety. This compound is often used in peptide synthesis and other organic synthesis applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid typically involves multiple steps. One common method includes the protection of the piperidine nitrogen with the Fmoc group, followed by the introduction of the acetic acid moiety. The reaction conditions often involve the use of bases such as sodium hydride (NaH) or potassium carbonate (K2CO3) in anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and peptide synthesis.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperidine ring, preventing unwanted side reactions during synthesis. The compound can be selectively deprotected under mild basic conditions, allowing for the sequential addition of amino acids in peptide chain elongation.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid
  • ®-2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid
  • 2-(2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)phenyl)acetic acid

Uniqueness

2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid is unique due to its specific structural configuration, which provides distinct reactivity and stability compared to other similar compounds. Its Fmoc protecting group is particularly advantageous in peptide synthesis, offering ease of removal and compatibility with various synthetic conditions.

Properties

IUPAC Name

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)13-15-7-5-6-12-23(15)22(26)27-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20H,5-7,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVHXTQQJFAOBCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

683220-37-3
Record name 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)acetic acid
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